molecular formula C30H23BrN2 B12567714 N~1~-(4-Bromophenyl)-N~1~,N~4~,N~4~-triphenylbenzene-1,4-diamine CAS No. 585540-48-3

N~1~-(4-Bromophenyl)-N~1~,N~4~,N~4~-triphenylbenzene-1,4-diamine

Cat. No.: B12567714
CAS No.: 585540-48-3
M. Wt: 491.4 g/mol
InChI Key: NEQSBUNSEDZNAR-UHFFFAOYSA-N
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Description

N~1~-(4-Bromophenyl)-N~1~,N~4~,N~4~-triphenylbenzene-1,4-diamine is an organic compound that belongs to the class of aromatic amines This compound is characterized by the presence of a bromophenyl group and three phenyl groups attached to a benzene-1,4-diamine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-Bromophenyl)-N~1~,N~4~,N~4~-triphenylbenzene-1,4-diamine typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of N1-(4-Bromophenyl)-N~1~,N~4~,N~4~-triphenylbenzene-1,4-diamine may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N~1~-(4-Bromophenyl)-N~1~,N~4~,N~4~-triphenylbenzene-1,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N~1~-(4-Bromophenyl)-N~1~,N~4~,N~4~-triphenylbenzene-1,4-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N1-(4-Bromophenyl)-N~1~,N~4~,N~4~-triphenylbenzene-1,4-diamine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-(4-Bromophenyl)-N~1~,N~4~,N~4~-triphenylbenzene-1,4-diamine stands out due to its unique combination of three phenyl groups and a bromophenyl group attached to a benzene-1,4-diamine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

N~1~-(4-Bromophenyl)-N~1~,N~4~,N~4~-triphenylbenzene-1,4-diamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure

The compound features a complex structure characterized by a central benzene ring substituted with various phenyl groups and a bromine atom. The molecular formula is C27H26BrN2, and its structure can be represented as follows:

C27H26BrN2\text{C}_{27}\text{H}_{26}\text{Br}\text{N}_2

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticancer Properties : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For example, it has demonstrated cytotoxic effects against breast cancer cells (MCF-7) and lung cancer cells (A549) through apoptosis induction mechanisms .
  • Antimicrobial Activity : The compound has exhibited antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its effectiveness is attributed to the disruption of bacterial cell membranes, leading to cell lysis .
  • Antioxidant Activity : this compound has been shown to scavenge free radicals, thereby reducing oxidative stress in biological systems. This activity is significant for potential applications in age-related diseases .

The biological activities of this compound can be attributed to several mechanisms:

  • Cell Cycle Arrest : The compound induces cell cycle arrest at the G2/M phase in cancer cells, preventing their proliferation .
  • Reactive Oxygen Species (ROS) Generation : It enhances ROS levels within cells, leading to oxidative damage and subsequent apoptosis in cancerous cells .
  • Enzyme Inhibition : this compound inhibits specific enzymes involved in cell signaling pathways that promote tumor growth .

Case Studies

Several studies have investigated the biological effects of this compound:

Case Study 1: Anticancer Activity

In a study published in Cancer Letters, researchers evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The study concluded that the compound could serve as a lead for developing new anticancer agents.

Case Study 2: Antimicrobial Efficacy

A research article in Journal of Antimicrobial Chemotherapy reported that the compound exhibited notable activity against Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MIC) were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating its potential as an antimicrobial agent.

Table 1: Biological Activities of this compound

Activity TypeCell Line/OrganismIC50/MIC (µM)Reference
AnticancerMCF-710
AnticancerA54915
AntimicrobialStaphylococcus aureus32
AntimicrobialEscherichia coli64
AntioxidantDPPH AssayIC50 = 25

Properties

CAS No.

585540-48-3

Molecular Formula

C30H23BrN2

Molecular Weight

491.4 g/mol

IUPAC Name

4-N-(4-bromophenyl)-1-N,1-N,4-N-triphenylbenzene-1,4-diamine

InChI

InChI=1S/C30H23BrN2/c31-24-16-18-28(19-17-24)33(27-14-8-3-9-15-27)30-22-20-29(21-23-30)32(25-10-4-1-5-11-25)26-12-6-2-7-13-26/h1-23H

InChI Key

NEQSBUNSEDZNAR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=C(C=C5)Br

Origin of Product

United States

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